4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
101153-20-2 |
|---|---|
Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
4-amino-7-phenylpyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid |
InChI |
InChI=1S/C14H10N4O4/c15-11-9-8(13(19)20)10(14(21)22)18(12(9)17-6-16-11)7-4-2-1-3-5-7/h1-6H,(H,19,20)(H,21,22)(H2,15,16,17) |
InChI Key |
JTRQPFRVDMIWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core.
Final Conversion: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then converted to the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid is a complex organic compound featuring a unique bicyclic structure that combines pyrrole and pyrimidine rings. It has a molecular weight of approximately 298.25 g/mol and its molecular formula is not provided in the search results. This compound has two carboxylic acid groups, contributing to its acidic properties and potential reactivity in diverse chemical environments. It is recognized for its potential applications in medicinal chemistry and as a building block in synthesizing other bioactive molecules.
While the provided search results do not offer extensive data tables or case studies specifically focused on the applications of this compound, they do provide some context regarding its potential uses and related compounds:
- Potential applications The compound is noted for its potential use in medicinal chemistry and as a building block in the synthesis of other bioactive molecules.
- ** phosphodiesterase inhibitor** Pyrrolo[2,3-d]pyrimidine derivatives have been studied as inhibitors of phosphodiesterase, with the most potent compound being 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde .
- RET inhibitors Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for the inhibition of RET-wt, drug-resistant mutant RET V804M, and RET gene fusion-driven cells .
- Analogues and Derivatives The presence of additional carboxylic acids in this compound enhances its solubility and reactivity compared to its analogs. Examples of related compounds include 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, 7-Methyl-4-amino-pyrrolo[2,3-d]pyrimidine, and 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine.
Mechanism of Action
The mechanism of action of 4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a multi-targeted kinase inhibitor, affecting enzymes like EGFR, Her2, VEGFR2, and CDK2.
Molecular Pathways: It influences pathways related to cell proliferation, survival, and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
a) Substituent Effects on Solubility
b) Steric and Electronic Profiles
- In contrast, the target compound’s phenyl group at position 7 balances steric bulk with moderate π-π stacking capability.
- Methyl groups in and reduce conformational flexibility, possibly stabilizing specific binding modes compared to the more flexible carboxylic acid chains in the target molecule.
Research Findings and Theoretical Implications
While direct biological or pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Acid-Base Behavior : The dicarboxylic acid groups (pKa ~2–3 and ~4–5) may render the compound zwitterionic at physiological pH, enhancing membrane permeability in ionized environments .
- Synthetic Utility: The amino group at position 4 could serve as a handle for further functionalization (e.g., amide coupling), a feature absent in the chloro-substituted analog .
- Biological Target Hypotheses : Analogous pyrrolo[2,3-d]pyrimidines often target ATP-binding pockets in kinases. The target compound’s polar groups may favor interactions with polar residues in such pockets, while its phenyl group could anchor hydrophobic regions .
Biological Activity
4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid is a heterocyclic compound notable for its potential pharmacological applications. Its unique bicyclic structure, which incorporates both pyrrole and pyrimidine rings, positions it as a candidate for various therapeutic interventions, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C14H10N4O4
- Molecular Weight : 298.25 g/mol
- CAS Number : 101153-20-2
The compound features two carboxylic acid groups that enhance its solubility and reactivity, making it suitable for medicinal applications.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cellular proliferation and survival pathways. Notably, it has shown potential as a selective inhibitor of protein kinase B (Akt), which plays a critical role in cancer cell signaling pathways.
Inhibition Profile
The compound exhibits significant inhibitory activity against various kinases, including:
- PKB (Akt) : Selective inhibition with up to 150-fold selectivity over PKA.
- PAK4 : Demonstrated enzymatic inhibition with IC50 values as low as 2.7 nM against MV4-11 cell lines.
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound:
-
Anti-Proliferative Effects :
- Derivatives of 4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine have exhibited significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have been shown to inhibit tumor growth in xenograft models.
-
Cell Cycle Arrest and Apoptosis :
- A study indicated that certain derivatives can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells by modulating key signaling pathways related to PAK4.
-
Binding Affinity Studies :
- Techniques such as surface plasmon resonance (SPR) have been utilized to assess the binding affinity of this compound with its biological targets. Preliminary results suggest selective binding to certain protein kinases, which is crucial for developing targeted therapies.
Comparative Analysis with Related Compounds
The structural features of this compound allow comparison with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | Contains a single pyrrole ring | Simpler structure; lacks additional carboxylic acids |
| 7-Methyl-4-amino-pyrrolo[2,3-d]pyrimidine | Methyl substitution on the pyrrole ring | Variation in methylation affects solubility |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Incorporates a piperidine ring | Enhanced bioactivity due to piperidine moiety |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with phenylacetic acids. For example, substituted pyrrolo[2,3-d]pyrimidines are synthesized by treating 4-chloro intermediates with aniline derivatives in isopropanol under reflux with catalytic HCl . Additional steps may include formic acid-mediated cyclization or phosphorus oxychloride (POCl₃) chlorination to introduce functional groups at specific positions . Purification often involves recrystallization from ethanol or DMF .
Q. How are NMR and HRMS utilized in characterizing the purity and structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns. For instance, aromatic protons in the phenyl ring typically resonate at δ 7.2–7.8 ppm, while amine protons appear as broad singlets around δ 6.5–7.0 ppm . High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm confirming purity. For example, HRMS data for a related compound (C15H20N6O4) showed an [M+H]+ peak at m/z 373.1621 (calculated: 373.1618) .
Advanced Research Questions
Q. What strategies optimize the yield of substituted pyrrolo[2,3-d]pyrimidines under varying reaction conditions?
- Methodological Answer : Yield optimization requires tuning reaction parameters:
- Solvent choice : Isopropanol or ethanol with HCl catalysis improves nucleophilic substitution rates .
- Temperature : Reflux conditions (80–100°C) enhance reactivity for cyclization steps .
- Catalysts : Anhydrous K₂CO₃ in ethanol facilitates multicomponent reactions by deprotonating intermediates .
- Workup : Precipitation in ice-water followed by column chromatography minimizes byproducts .
Q. How does the substitution pattern on the phenyl ring affect biological activity as a kinase inhibitor?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., bromo, chloro) at the meta or para positions enhance kinase inhibition. For example, 4-chloro derivatives exhibit IC₅₀ values <1 µM against tyrosine kinases due to improved binding affinity . Conversely, bulky substituents (e.g., benzyl groups) may reduce solubility, necessitating prodrug strategies .
Q. What analytical challenges arise in resolving diastereomers or tautomeric forms of this compound?
- Methodological Answer : Tautomerism between 7H and 9H forms can complicate NMR interpretation. Strategies include:
- Variable-temperature NMR : Monitoring peak shifts at 25°C vs. 60°C identifies dynamic equilibria .
- X-ray crystallography : Resolves tautomeric states unambiguously, as seen in analogs like 6-benzoyl-5-phenyl-pyrrolopyrimidine .
- HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
